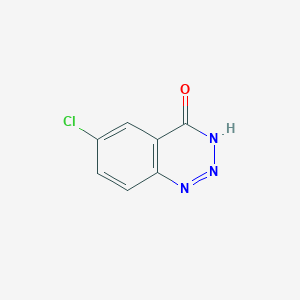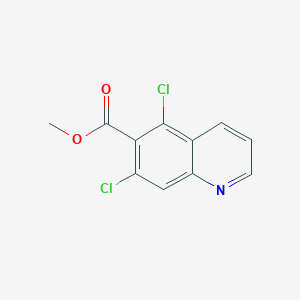
Methyl 5,7-dichloroquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5,7-dichloroquinoline-6-carboxylate is a chemical compound with the molecular formula C11H7Cl2NO2 and a molecular weight of 256.08 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,7-dichloroquinoline-6-carboxylate typically involves the esterification of 5,7-dichloroquinoline-6-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5,7-dichloroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other substituents, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different chemical and biological properties .
Applications De Recherche Scientifique
Methyl 5,7-dichloroquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Methyl 5,7-dichloroquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with DNA and proteins .
Comparaison Avec Des Composés Similaires
5,7-Dichloroquinoline-6-carboxylic acid: The parent acid form of the compound.
Methyl 6-chloroquinoline-5-carboxylate: A similar ester with a different substitution pattern.
5,7-Dichloroquinoline: A simpler derivative without the carboxylate group.
Uniqueness: Methyl 5,7-dichloroquinoline-6-carboxylate is unique due to its specific substitution pattern and ester functional group, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
methyl 5,7-dichloroquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-7(12)5-8-6(10(9)13)3-2-4-14-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYITUDUXCTYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1Cl)C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
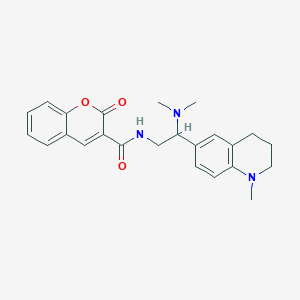
![2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2896328.png)

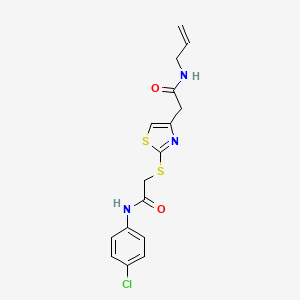
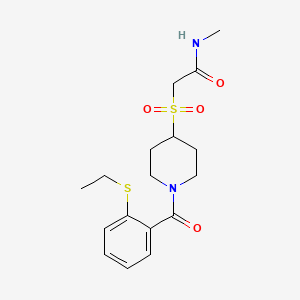
![3-allyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2896337.png)
![N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2896339.png)

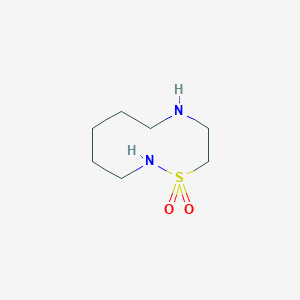

![Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2896344.png)
